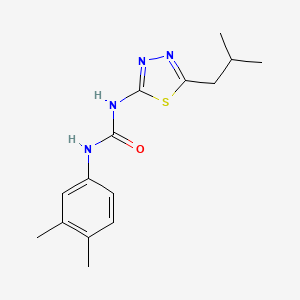![molecular formula C17H17N3O4 B5823963 N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5823963.png)
N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide, commonly known as NAMPT inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in various cellular processes.
Wirkmechanismus
N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor works by inhibiting the activity of N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide, an enzyme that catalyzes the rate-limiting step in the biosynthesis of NAD+. NAD+ is an essential coenzyme involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide, N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor depletes cellular NAD+ levels, leading to a disruption of these processes and ultimately resulting in cell death.
Biochemical and Physiological Effects
N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor induces apoptosis, inhibits cell proliferation, and reduces the expression of genes involved in tumor growth and survival. In metabolic disorders, N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor improves glucose metabolism and insulin sensitivity by increasing the expression of genes involved in glucose uptake and utilization. In inflammation, N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor reduces the production of inflammatory cytokines and improves the resolution of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various disease models, and its mechanism of action is well understood. However, there are also limitations to using N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor in lab experiments. It can be toxic to cells at high concentrations, and its effects can be dependent on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor. One area of research is the development of more potent and selective inhibitors of N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide. Another area of research is the identification of biomarkers that can predict the response to N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor treatment. Additionally, there is a need for more studies to investigate the safety and efficacy of N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor in clinical trials. Finally, there is a need for more research to understand the role of N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide in various disease processes and to identify new therapeutic targets for N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor.
Synthesemethoden
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-methyl-3-nitrobenzoic acid, which is converted to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 4-acetylaminoacetophenone in the presence of a base to form the corresponding amide. The amide is then reduced using sodium borohydride to give the final product, N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor.
Wissenschaftliche Forschungsanwendungen
N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, metabolic disorders, and inflammation. In cancer research, N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor has been shown to inhibit tumor growth by depleting NAD+ levels, which are essential for cancer cell survival. In metabolic disorders, N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor has been shown to improve glucose metabolism and insulin sensitivity. In inflammation, N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor has been shown to reduce the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11-15(5-4-6-16(11)20(23)24)17(22)18-13-7-9-14(10-8-13)19(3)12(2)21/h4-10H,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLNHKVNGFWRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5823909.png)

![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide](/img/structure/B5823915.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B5823917.png)


![1-[(2,3,4-trimethylphenyl)sulfonyl]azepane](/img/structure/B5823930.png)


amino]ethanol](/img/structure/B5823949.png)

